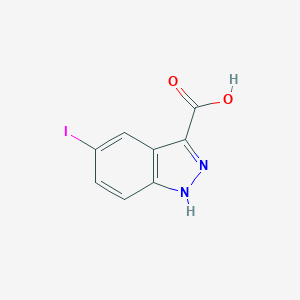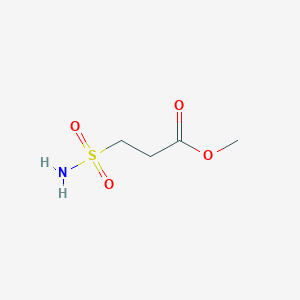
3,3'-Dihexyl-2,2'-Bithiophen
Übersicht
Beschreibung
3,3’-Dihexyl-2,2’-bithiophene is a chemical compound with the molecular formula C20H30S2 . It is also known by other names such as 3-hexyl-2-(3-hexylthiophen-2-yl)thiophene and 2,2’-Bithiophene, 3,3’-dihexyl- .
Molecular Structure Analysis
The molecular structure of 3,3’-Dihexyl-2,2’-bithiophene consists of 20 carbon atoms, 30 hydrogen atoms, and 2 sulfur atoms . The InChI representation of the molecule isInChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 . Chemical Reactions Analysis
3,3’-Dihexyl-2,2’-bithiophene can be used as a donor-acceptor molecule in organic electronic devices . It can also be used in the synthesis of P3HT, which can be potentially used for photocatalytic applications .Physical and Chemical Properties Analysis
3,3’-Dihexyl-2,2’-bithiophene is a liquid at 20°C . It has a molecular weight of 334.6 g/mol . The compound has a boiling point of 82°C at 0.03 mmHg . It has a specific gravity of 1.00 and a refractive index of 1.54 .Wissenschaftliche Forschungsanwendungen
Organische Elektronik
“3,3'-Dihexyl-2,2'-Bithiophen” (auch bekannt als D4HT) ist ein Dihexyl-Quarterthiophenderivat, das als Donor-Akzeptor-Molekül in organischen elektronischen Geräten verwendet werden kann . Es hat eine Feldbeweglichkeit von 0,23 cm²/Vs und wirkt als aktive Schicht in Halbleitern .
Mechanochrome Lumineszenz
Diese Verbindung wurde auf ihre mechanochrome Lumineszenz (MCL)-Eigenschaften untersucht . MCL bezieht sich auf eine reversible Verschiebung des Festkörperemissionsmaximums eines lumineszierenden Farbstoffs, die durch die Einwirkung eines mechanischen Reizes (z. B. Scheren, Mahlen oder Druck) induziert wird. Diese Eigenschaft hat potenzielle Anwendungen in Mechanosensoren, Sicherheitsfarben und tragbaren Technologien .
Photovoltaische Materialien
“this compound” kann bei der Entwicklung von konjugierten photovoltaischen Materialien eingesetzt werden . Diese Materialien werden in Solarzellen verwendet, um Sonnenlicht in Elektrizität umzuwandeln.
Wirkmechanismus
Target of Action
3,3’-Dihexyl-2,2’-bithiophene is primarily used in the field of organic electronics . Its primary targets are the electronic devices where it is used as a monomer for synthesizing polymers .
Mode of Action
The compound interacts with its targets by contributing to the formation of regioregular-P3HT-regiosymmetric-P3HT, a type of diblock polymer . This interaction results in the creation of organic electronic devices with specific properties.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polymers used in organic electronics .
Result of Action
The molecular and cellular effects of 3,3’-Dihexyl-2,2’-bithiophene’s action are best observed in the performance of the electronic devices it helps create. For instance, it contributes to the development of organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells .
Action Environment
Environmental factors such as temperature, humidity, and light exposure can influence the action, efficacy, and stability of 3,3’-Dihexyl-2,2’-bithiophene. For instance, it should be stored under inert gas at a temperature between 0-10°C to maintain its stability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hexyl-2-(3-hexylthiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMOXZEVWCNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467423 | |
| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125607-30-9 | |
| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3,3'-Dihexyl-2,2'-bithiophene in polymer synthesis?
A1: 3,3'-Dihexyl-2,2'-bithiophene serves as a crucial building block in synthesizing donor-acceptor (D-A) polymers. [] These polymers often exhibit interesting optoelectronic properties and find applications in organic electronics. The dihexyl side chains attached to the bithiophene core influence the solubility and self-assembly of the resulting polymers. []
Q2: How does the structure of 3,3'-Dihexyl-2,2'-bithiophene affect its fluorescence properties?
A2: Research indicates that incorporating 3,3'-Dihexyl-2,2'-bithiophene into a polymer with 1,2,4,5-tetrafluorophenylene results in a material capable of red-colored fluorescence. [] Interestingly, the choice of solvent significantly impacts the polymer's self-assembly, leading to different macrostructures (spherical vs. fibrous) and fluorescence colors (red vs. yellow). [] This highlights the influence of structural organization on the optical properties of materials containing 3,3'-Dihexyl-2,2'-bithiophene.
Q3: Can you elaborate on the role of 3,3'-Dihexyl-2,2'-bithiophene in metal-organic frameworks (MOFs)?
A3: 3,3'-Dihexyl-2,2'-bithiophene acts as a linker in the synthesis of manganese-based MOFs. [] This specific linker influences the dimensionality of the resulting MOF structure, demonstrating its importance in designing materials with tailored properties. [] Moreover, research using 3,3'-Dihexyl-2,2'-bithiophene and other functionalized bithiophene dicarboxylic acids as linkers in zinc-based MOFs has shed light on how structural variations impact the MOFs' luminescent properties. []
Q4: How does 3,3'-Dihexyl-2,2'-bithiophene behave in palladium-catalyzed reactions?
A4: Studies have shown that during a palladium/silver co-catalyzed cross-dehydrogenative coupling polymerization utilizing 3,3'-Dihexyl-2,2'-bithiophene, an interesting phenomenon occurs. [] The second chain extension cross-coupling, involving the bithiophene unit, proceeds significantly faster than the initial cross-coupling and homocoupling reactions. [] This accelerated chain extension, attributed to strong palladium-thiophene interactions, results in polymers with high molecular weight and minimal homocoupling defects. []
Q5: Is there evidence of 3,3'-Dihexyl-2,2'-bithiophene contributing to thermochromic behavior in polymers?
A5: While 3,3'-Dihexyl-2,2'-bithiophene itself doesn't exhibit thermochromism, research shows that polymers incorporating similar structures, like poly(3-dodecylthiophene), display temperature-dependent color changes. [] This effect is attributed to conformational transitions within the polymer chain driven by temperature changes. [] While poly(3,3′-dihexyl-2,2′-bithiophene) might not adopt a co-planar conformation due to strong steric interactions, this highlights the potential impact of structural modifications on the thermochromic properties of related polymers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)








![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)


